6-Benzylthio-4-(p-chlorophenyl)amino-3-(benzothiazol-2-yl)me thylene pyrazolo[3,4-d]pyrimidine
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Overview
Description
NSC-724527 is an inhibitor of HCV NS3/4A proteinase.
Scientific Research Applications
Antimicrobial Activity
Pyrazolo[3,4-d]pyrimidine derivatives, including structures similar to 6-Benzylthio-4-(p-chlorophenyl)amino-3-(benzothiazol-2-yl)methylene pyrazolo[3,4-d]pyrimidine, have demonstrated significant antimicrobial activities. For instance, certain pyrazolopyrimidines incorporating a benzothiazole ring system exhibited inhibitory activity against P. aeruginosa and C. albicans (Azam et al., 2013).
Anticancer Potential
Pyrazolo[3,4-d]pyrimidine compounds have shown promise in anticancer research. A study focusing on 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido[2,1-b][1,3]benzothiazole and its derivatives found significant in-vitro anticancer activity against various human cancer cell lines (Waghmare et al., 2013).
Biochemical Studies
Pyrazolo[3,4-d]pyrimidine analogues have been studied for their biochemical interactions, particularly concerning adenosine receptors. This research is crucial in understanding potential therapeutic applications for neurological and cardiovascular conditions (Harden et al., 1991).
Herbicidal Activity
Certain pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their potential as herbicides. A study on pyrazolo[3,4-d]pyrimidine-4-one derivatives showed good inhibitory activities against certain plant species, indicating potential applications in agricultural pest control (Luo et al., 2017).
Analgesic Properties
Research has also explored the analgesic activities of pyrazolo[3,4-d]pyrimidine compounds. A study on 1-benzoyl-substituted-6-(methylthio)-4-chloro-1H-pyrazolo[3,4-d]pyrimidines revealed pronounced analgesic activity, highlighting their potential use in pain management (Ofitserova et al., 2020).
properties
Product Name |
6-Benzylthio-4-(p-chlorophenyl)amino-3-(benzothiazol-2-yl)me thylene pyrazolo[3,4-d]pyrimidine |
---|---|
Molecular Formula |
C26H19ClN6S2 |
Molecular Weight |
515.1 g/mol |
IUPAC Name |
3-(1,3-Benzothiazol-2-ylmethyl)-6-benzylsulfanyl-N-(4-chlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C26H19ClN6S2/c27-17-10-12-18(13-11-17)28-24-23-20(14-22-29-19-8-4-5-9-21(19)35-22)32-33-25(23)31-26(30-24)34-15-16-6-2-1-3-7-16/h1-13H,14-15H2,(H2,28,30,31,32,33) |
InChI Key |
FSDUEBHALBUWKK-UHFFFAOYSA-N |
SMILES |
ClC1=CC=C(NC2=NC(SCC3=CC=CC=C3)=NC4=NNC(CC5=NC6=CC=CC=C6S5)=C42)C=C1 |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=NNC(=C3C(=N2)NC4=CC=C(C=C4)Cl)CC5=NC6=CC=CC=C6S5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
NSC 724527; NSC724527; NSC-724527 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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